molecular formula C12H16N2O3 B196003 Desmethyl Lacosamide CAS No. 175481-38-6

Desmethyl Lacosamide

Cat. No. B196003
CAS RN: 175481-38-6
M. Wt: 236.27 g/mol
InChI Key: XRKSCJLQKGLSKU-LLVKDONJSA-N
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Description

Desmethyl Lacosamide, also known as O-Desmethyl Lacosamide, is a potential impurity found in commercial preparations of lacosamide . It is a N-acyl-amino acid .


Molecular Structure Analysis

The molecular formula of Desmethyl Lacosamide is C12H16N2O3 . The InChI representation of its structure is InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 .

Mechanism of Action

Target of Action

Desmethyl Lacosamide primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .

Mode of Action

Desmethyl Lacosamide enhances the slow inactivation of voltage-gated sodium channels. Unlike traditional sodium channel blockers that affect fast inactivation, Desmethyl Lacosamide selectively stabilizes the slow inactivation state. This reduces the availability of sodium channels for repetitive firing, thereby stabilizing hyperexcitable neuronal membranes and inhibiting excessive neuronal firing .

Biochemical Pathways

By modulating sodium channel activity, Desmethyl Lacosamide affects several downstream pathways involved in neuronal excitability. This includes the reduction of excitatory neurotransmitter release and the stabilization of neuronal networks. These changes help in controlling seizures and other hyperexcitable neuronal conditions .

Pharmacokinetics

Desmethyl Lacosamide exhibits favorable pharmacokinetic properties. It is rapidly absorbed with high oral bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for consistent plasma levels with regular dosing, ensuring effective management of conditions like epilepsy .

Result of Action

At the molecular level, Desmethyl Lacosamide’s action results in the stabilization of neuronal membranes and a reduction in the frequency of action potentials. This leads to decreased neuronal excitability and a lower likelihood of seizure occurrence. At the cellular level, this translates to improved control over hyperexcitable states, contributing to its efficacy in treating epilepsy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Desmethyl Lacosamide. For instance, variations in pH can affect the ionization state of the compound, altering its interaction with sodium channels. Additionally, co-administration with other drugs that affect sodium channel activity can modulate its effectiveness.

Desmethyl Lacosamide represents a significant advancement in the treatment of epilepsy and other hyperexcitable neuronal conditions due to its unique mechanism of action and favorable pharmacokinetic profile.

: DrugBank : Clinical Pharmacokinetics : Medicine.com : DailyMed : DailyMed : Clinical Pharmacokinetics

properties

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248336
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Lacosamide

CAS RN

175481-38-6
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-38-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl lacosamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL LACOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26
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Synthesis routes and methods

Procedure details

The U.S. Pat. No. 8,796,488 describes a process for Lacosamide (Scheme-6) using a similar reaction, where the resumes N-acetyl-D,L-serine methyl ester is heated at 65° C. with 5 equivalents of benzylamine to obtain N-acetyl-D,L-serine benzylamide in 84% yield. At such a temperature, significant racemization should take place. The chiral purity of the product was of no consequence because the authors used racemic starting material. The authors achieved the required chiral purity through resolution using 2-(S)-chloro mandelic acid, an expensive resolving agent. Furthermore, the process is complicated by the fact that the acetyl group is removed to free the amino group to facilitate resolution with a chiral acid. The required acetyl group is again introduced at the final step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ODL relate to Lacosamide in terms of metabolism and activity?

A: ODL is the major metabolite of Lacosamide, formed through CYP2C19-mediated metabolism. [] Unlike Lacosamide, ODL is considered pharmacologically inactive. [] This means it does not exert the same antiepileptic effects.

Q2: Can you describe a validated method for measuring ODL concentrations?

A: Several methods have been developed to quantify ODL in biological samples. One validated method utilizes Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [, ]. This technique offers high sensitivity and accuracy for measuring ODL levels, even at low concentrations.

Q3: Are there any known drug interactions involving ODL?

A: While Lacosamide is known to have a low potential for drug-drug interactions, research on ODL's interaction profile is ongoing. [] One study investigated the potential interaction between ODL and Nisoldipine but did not find a significant effect on ODL pharmacokinetics. []

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